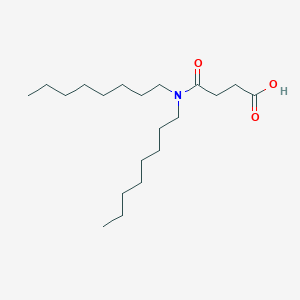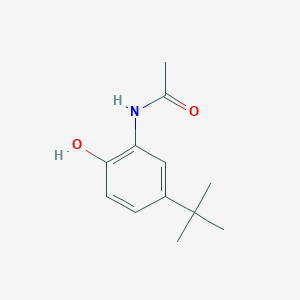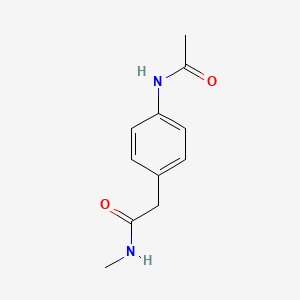![molecular formula C18H13NO3 B14125220 6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14125220.png)
6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one is a complex organic compound that features both indole and benzofuran moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one typically involves multi-step organic reactions. One common method involves the condensation of 1-methylindole-3-carbaldehyde with 6-hydroxy-1-benzofuran-3-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a benzofuranone derivative, while reduction of the carbonyl group can produce a benzofuranol derivative.
科学研究应用
6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
相似化合物的比较
Similar Compounds
Indole-3-carbaldehyde: Shares the indole moiety and is used in similar synthetic applications.
Benzofuran-3-one: Contains the benzofuran structure and is involved in similar chemical reactions.
Uniqueness
6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one is unique due to the combination of both indole and benzofuran moieties in a single molecule. This dual structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to compounds containing only one of these moieties.
属性
IUPAC Name |
6-hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c1-19-10-11(13-4-2-3-5-15(13)19)8-17-18(21)14-7-6-12(20)9-16(14)22-17/h2-10,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBUPWAMVDZIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2'-chloro-[1,1'-biphenyl]-3-yl)methyl)phosphonate](/img/structure/B14125138.png)
![N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide](/img/structure/B14125143.png)


![1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14125181.png)
![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14125196.png)


![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)

![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron](/img/structure/B14125227.png)
![(3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14125232.png)
![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)

